3,4-Hexanodiol

Descripción general

Descripción

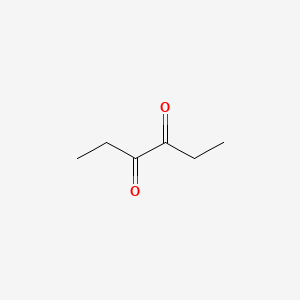

3,4-Hexanedione is an organic compound with the molecular formula C6H10O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its pungent, unpleasant odor reminiscent of butter and a taste similar to that of diacetyl . It is also referred to as hexane-3,4-dione or bipropionyl .

Aplicaciones Científicas De Investigación

3,4-Hexanedione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its effects on biological systems, particularly its neurotoxic effects.

Medicine: Research is ongoing into its potential therapeutic applications and its role in disease mechanisms.

Mecanismo De Acción

Target of Action

It’s known that similar compounds like 2,5-hexanedione interact with nerve cells, causing neuronal apoptosis .

Mode of Action

It’s known that similar compounds like 2,5-hexanedione induce neuronal apoptosis . This process involves the activation of apoptotic signaling pathways, which lead to programmed cell death .

Biochemical Pathways

Similar compounds like 2,5-hexanedione have been shown to affect the prongf/p75ntr and jnk pathways, leading to neuronal apoptosis .

Pharmacokinetics

It’s known that 3,4-hexanedione is a liquid at room temperature with a boiling point of 131°c . It has a density of 0.939 g/mL at 25°C , suggesting that it could be absorbed and distributed in the body following exposure.

Result of Action

Similar compounds like 2,5-hexanedione have been shown to induce neuronal apoptosis, leading to nerve injury .

Action Environment

It’s known that 3,4-hexanedione is used as a constituent of synthetic flavoring agents , suggesting that its action and stability could be influenced by factors such as temperature and pH.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . Another method involves heating and oxidizing propionoin at temperatures between 90-120°C in a trivalent ferric salt aqueous solution .

Industrial Production Methods: The industrial production of 3,4-Hexanedione typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Hexanedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogens and other substituents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Comparación Con Compuestos Similares

2,5-Hexanedione: Another diketone with similar neurotoxic properties.

2,3-Hexanedione: A structural isomer with different chemical properties.

2,4-Hexanedione: Another structural isomer with distinct reactivity.

Uniqueness: 3,4-Hexanedione is unique due to its specific structure and the resulting chemical and biological properties. Its ability to form Schiff bases and pyrroles makes it particularly interesting for research into neurotoxicity and protein interactions .

Actividad Biológica

3,4-Hexanedione (C6H10O2) is a diketone that has garnered attention due to its biological activity, particularly in toxicology and pharmacology. This compound is structurally related to other diketones and has been studied for its cytotoxic effects, potential neurotoxicity, and implications in flavoring agents. The following sections summarize key findings from various studies, including case studies and data tables that illustrate its biological activity.

- Chemical Formula : C6H10O2

- Molecular Weight : 114.14 g/mol

- Boiling Point : 131 °C

- Density : 0.939 g/mL at 25 °C

- Flash Point : 27 °C (closed cup)

Biological Activity Overview

3,4-Hexanedione exhibits significant biological activity characterized by its cytotoxic and apoptotic effects across various cell lines. Research indicates that it is more toxic than some of its isomers, particularly when evaluated against human non-neuronal and neuroblastoma cell lines.

Cytotoxic Effects

A study comparing the apoptotic and cytotoxic effects of hexanedione derivatives found that 3,4-hexanedione was significantly more toxic than the 2,3-isomer. The study utilized the MTT reduction assay to evaluate cell viability in several cell lines including MCF7 (breast cancer), HepG2 (liver), CaCo-2 (colon), and SH-SY5Y (neuroblastoma) over various exposure times (4, 24, and 48 hours) .

| Compound | Cell Line | IC50 (mM) at 24h | IC50 (mM) at 48h |

|---|---|---|---|

| 3,4-Hexanedione | SH-SY5Y | 1.6 | <1.0 |

| 2,3-Hexanedione | SH-SY5Y | >30 | >30 |

| 2,5-Hexanedione | SH-SY5Y | >30 | >30 |

Table 1: Cytotoxicity of Hexanedione Derivatives

The results indicate that at a concentration of 1.6 mM, nearly all SH-SY5Y cells underwent apoptosis in the presence of 3,4-hexanedione (94.9% ± 1.4%), while only about half of the cells treated with the 2,3-isomer reached the same stage (57.5% ± 4.1%) .

The mechanisms by which 3,4-hexanedione exerts its toxic effects may involve oxidative stress and disruption of cellular processes:

- Oxidative Stress : Studies suggest that α-diketones like 3,4-hexanedione can induce oxidative stress leading to cellular damage.

- Cell Cycle Disruption : Flow cytometry analyses revealed alterations in cell cycle progression in treated cells, indicating potential interference with normal cellular functions .

Case Studies

A notable case study investigated the transcriptomic responses of primary human bronchiolar epithelial cells exposed to various diketones including 3,4-hexanedione. The study found consistent patterns of gene expression changes across multiple concentrations and exposure durations, highlighting a shared mechanism of action among α-diketones .

Key Findings from Case Study

- Differentially Expressed Genes (DEGs) : The analysis identified several DEGs associated with inflammation and apoptosis pathways.

- Pathway Analysis : Pathways activated by exposure included those related to oxidative stress response and apoptosis signaling.

Toxicological Implications

Given its potent cytotoxicity and potential neurotoxicity, there are concerns regarding the use of 3,4-hexanedione as an alternative to diacetyl in flavoring agents. Diacetyl has been linked to respiratory diseases such as bronchiolitis obliterans in workers exposed during food manufacturing processes .

Propiedades

IUPAC Name |

hexane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFQMAZOBTXCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047681 | |

| Record name | 3,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, yellow oil | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 125.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.941-0.950 (20°) | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4437-51-8 | |

| Record name | 3,4-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Hexane dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4NPR5VGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-hexanedione?

A1: 3,4-Hexanedione has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic techniques are used to characterize 3,4-hexanedione?

A2: Various techniques are employed for characterization, including IR, UV-VIS, NMR (~1H NMR and ~(13)C NMR) [], and mass spectrometry (MS) [, ].

Q3: How is 3,4-hexanedione formed in food?

A3: 3,4-Hexanedione is formed as an intermediate in the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking at high temperatures. []

Q4: Can 3,4-hexanedione be synthesized through chemical means?

A4: Yes, 3,4-hexanedione can be synthesized using propanal as the starting material. The process involves a two-step reaction, starting with the self-condensation of propanal to form propionoin, followed by oxidation with hydrogen peroxide in the presence of iron(II) sulfate to yield 3,4-hexanedione. []

Q5: How does 3,4-hexanedione interact with amino acids?

A5: Research suggests 3,4-hexanedione interacts with cysteine under wine-like conditions (pH 3.5, 20 ± 2 °C, 12% ethanol/water) to produce various 5-membered heterocyclic compounds. This reaction is thought to contribute to the aroma profile of certain wines. [] Furthermore, studies using labeled alanine in a model system revealed that 3,4-hexanedione can be formed through a chain elongation process involving sugar-derived α-dicarbonyl compounds and alanine. The proposed mechanism involves decarboxylative aldol addition reactions. []

Q6: Does 3,4-hexanedione interact with any proteins?

A6: Studies have demonstrated that 3,4-hexanedione inhibits the mitochondrial oxoglutarate carrier (OGC). This inhibition is thought to involve the interaction of 3,4-hexanedione with an essential arginine residue within or near the substrate-binding site of the OGC. [] This interaction may contribute to the cytotoxic effects of 3,4-hexanedione. []

Q7: How does 3,4-hexanedione induce cell death?

A7: Research suggests 3,4-hexanedione may induce apoptosis-like cell death by inhibiting the oxoglutarate carrier (OGC), which could lead to the release of apoptosis-inducing factor (AIF). [] This mechanism requires further investigation.

Q8: Are there any known long-term effects of 3,4-hexanedione exposure?

A8: Currently, there is limited data on the long-term effects of 3,4-hexanedione exposure in humans. Further research is needed to assess potential chronic toxicity.

Q9: Can 3,4-hexanedione be used in chemical synthesis?

A9: Yes, 3,4-hexanedione can act as a substrate in thiazolium-catalyzed Stetter reactions, enabling the conjugate addition of propionyl anions to α,β-unsaturated acceptors. []

Q10: Is 3,4-hexanedione used in any biocatalytic reactions?

A10: Research shows that the butanediol dehydrogenase enzyme from Bacillus clausii DSM 8716T can reduce 3,4-hexanedione to its corresponding α-hydroxy ketone and vicinal diol. [] This enzymatic reduction demonstrates the potential application of 3,4-hexanedione in biocatalytic synthesis.

Q11: How is 3,4-hexanedione typically quantified in complex mixtures?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify 3,4-hexanedione in various matrices, including food and biological samples. [, , ]

Q12: Are there any specific methods for analyzing 3,4-hexanedione in beverages?

A12: Yes, a method employing vortex-assisted liquid-liquid microextraction (VALLME) coupled with high-performance liquid chromatography-diode array detector (HPLC-DAD) has been developed for the simultaneous determination of 3,4-hexanedione, glyoxal, and methylglyoxal in various beverages. []

Q13: Has 3,4-hexanedione been investigated for its use in material science?

A13: Studies have used 3,4-hexanedione as a probe molecule to investigate diffusion behavior in polymer solutions. [] These findings contribute to our understanding of polymer dynamics and could inform the development of novel materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.